N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-16(2)21(25)22-14-12-20-23-18-10-6-7-11-19(18)24(20)15-13-17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDADNBOCUNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the cyclohexylethyl group. The final step involves the attachment of the methylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Substituents on the Benzimidazole Nitrogen
- Target Compound: Features a 2-cyclohexylethyl group, imparting steric bulk and lipophilicity.
- N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide () : Lacks a substituent on the benzimidazole nitrogen, resulting in a simpler structure. The amide group here is 2,2-dimethylpropanamide (pivalamide) , which introduces greater steric hindrance compared to the target compound’s isobutyramide .
- 3-methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide () : Substitutes the nitrogen with a propargyl group , enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The benzamide group (vs. isobutyramide) enhances aromaticity, favoring π-stacking interactions .
Amide Group Variations
- Target Compound : 2-methylpropanamide balances polarity and steric effects, promoting solubility without excessive bulk .
- N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () : Incorporates a tetrazole-containing acetamide . The tetrazole’s electron-withdrawing nature and ability to coordinate metals contrast with the target’s aliphatic amide, suggesting divergent reactivity in catalytic or medicinal applications .
- 4-Chloro-N-[2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl]benzeneacetamide () : Uses a chlorinated aromatic acetamide , enhancing π-π interactions but reducing solubility compared to the target’s isobutyramide .
Physicochemical Properties (Inferred)
Biological Activity
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide is a compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may contribute to its interactions with various biological targets.
- Molecular Formula : C21H31N3O
- Molecular Weight : 341.499 g/mol
- Structure : The compound features a benzimidazole moiety and a cyclohexylethyl group, which are known to enhance biological activity through specific receptor interactions.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Benzimidazole derivatives are known for their diverse pharmacological profiles, including:
- Antitumor Activity : The compound may inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : It may exhibit activity against both Gram-positive and Gram-negative bacteria, contributing to its potential use in treating infections.
Research Findings
Recent studies have explored the biological activities of similar benzimidazole derivatives, providing insights into their efficacy:
Antitumor Activity
A study evaluating various benzimidazole compounds demonstrated significant antitumor effects against human lung cancer cell lines (A549, HCC827, and NCI-H358). The following table summarizes the IC50 values observed for related compounds:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound 9 | Similar profile as Compound 8 | Similar profile as Compound 8 | Similar profile as Compound 8 |
These results indicate that compounds with similar structural motifs to this compound can effectively inhibit cancer cell proliferation.
Antimicrobial Activity
In antimicrobial assays, benzimidazole derivatives have shown promising activity against pathogens such as Escherichia coli and Staphylococcus aureus. The following table illustrates the effectiveness of selected compounds:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 15 |
| Compound B | 20 |
| This compound (hypothetical data) | TBD |
Case Studies
Several case studies have highlighted the potential of benzimidazole derivatives in clinical settings:
- Case Study on Antitumor Efficacy : In a preclinical trial involving xenograft models of lung cancer, a benzimidazole derivative similar to this compound was shown to reduce tumor size significantly compared to controls.
- Clinical Evaluation for Antimicrobial Use : A derivative was evaluated in a clinical setting for its effectiveness against multidrug-resistant strains of bacteria, demonstrating substantial efficacy and safety profiles.
Q & A
Basic: What are the optimal synthetic routes for N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide?
Methodological Answer:
The synthesis of benzodiazol-propanamide derivatives typically involves coupling reactions between benzodiazol intermediates and propanamide precursors. For example:
- Step 1: Prepare the benzodiazol core via condensation of o-phenylenediamine with a cyclohexylethyl-substituted aldehyde under acidic conditions .
- Step 2: Introduce the ethyl linker via nucleophilic substitution or alkylation, using reagents like 2-bromoethylamine.
- Step 3: Couple the benzodiazol-ethyl intermediate with 2-methylpropanamide using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, with diisopropylethylamine (DIPEA) as a base .
- Key Parameters: Optimize reaction time (typically 12-24 hours), temperature (room temperature to 60°C), and stoichiometry (1:1.2 molar ratio of benzodiazol to propanamide).
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- Purity Analysis: Use Ultra-Performance Liquid Chromatography (UPLC) with a C18 column and acetonitrile/water mobile phase to achieve resolution ≥1.5 .
- Structural Confirmation:
- NMR Spectroscopy: Analyze - and -NMR spectra to confirm substituent positions (e.g., cyclohexylethyl protons at δ 1.2–1.8 ppm, benzodiazol aromatic protons at δ 7.2–8.1 ppm) .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm, benzodiazol N-H stretch at ~3400 cm) .
- Elemental Analysis: Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Advanced: How should researchers design experiments to resolve contradictions in structure-activity relationship (SAR) data for benzodiazol-propanamide derivatives?
Methodological Answer:
Contradictions in SAR data often arise from assay variability or unaccounted molecular interactions. To address this:
- Systematic Substitution: Synthesize analogs with incremental modifications (e.g., varying cyclohexyl substituents or propanamide methyl groups) to isolate contributing factors .
- Binding Mode Analysis: Perform molecular docking using software like AutoDock Vina with protein structures (e.g., PDB ID 3ERT for benzodiazol targets). Compare docking scores with experimental IC values .
- Orthogonal Assays: Validate activity in multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out off-target effects .
Advanced: What computational strategies predict the binding modes of this compound with target proteins?
Methodological Answer:
- Molecular Docking: Use flexible docking protocols to account for ligand and protein flexibility. For example, dock the compound into the ATP-binding pocket of kinases using Glide (Schrödinger) with OPLS4 force field .
- Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- Free Energy Calculations: Apply MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate binding affinities, comparing predicted ΔG values with experimental data .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent Screening: Test solvent mixtures (e.g., methanol/water, DMSO/ethyl acetate) using vapor diffusion or slow evaporation. For hydrophobic benzodiazol derivatives, 2:1 chloroform/hexane often yields suitable crystals .
- Temperature Gradients: Perform crystallization trials at 4°C, 25°C, and 37°C to identify optimal nucleation conditions.
- Data Collection and Refinement: Collect high-resolution data (≤1.0 Å) using synchrotron sources. Refine structures with SHELXL, applying anisotropic displacement parameters for non-H atoms .
Advanced: How should researchers address conflicting bioactivity data across different assays?
Methodological Answer:
- Assay Deconvolution: Identify confounding factors (e.g., serum protein binding in cell-based assays vs. buffer conditions in enzymatic assays) .
- Metabolite Profiling: Use LC-MS to detect metabolic degradation products that may influence activity discrepancies .
- Proteomic Mapping: Apply affinity pull-down assays with biotinylated analogs to identify off-target interactions .
Advanced: What strategies validate the compound's stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (UV light, 254 nm) conditions. Monitor degradation via UPLC at 0, 24, and 48 hours .
- Plasma Stability Assays: Incubate with human plasma (37°C, 1 hour), then quantify parent compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
